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Compound of Interest

Compound Name: Alstoyunine E

Cat. No.: B15586843

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental
protocols for Alstoyunine E, a monoterpenoid indole alkaloid. The information presented is
intended to support researchers and professionals in the fields of natural product chemistry,
pharmacology, and drug development in their understanding and potential application of this
compound.

Introduction

Alstoyunine E is a recently discovered monoterpenoid indole alkaloid isolated from the plant
Alstonia yunnanensis. It is also known by its synonym, Vinorine N(4)-oxide. As a member of the
extensive family of indole alkaloids, Alstoyunine E possesses a complex polycyclic structure
that presents a subject of interest for spectroscopic analysis and further investigation into its
biological activities. This guide offers a centralized resource for its key spectroscopic data and
the methodologies employed for its isolation and characterization.

Spectroscopic Data

The structural elucidation of Alstoyunine E was achieved through a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-
Resolution Electrospray lonization Mass Spectrometry (HRESIMS), and Infrared (IR)
spectroscopy. The quantitative data from these analyses are summarized below.
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NMR Spectroscopic Data

The 'H and 3C NMR data for Alstoyunine E were recorded in CDClIs and are presented in
Table 1. These data are crucial for the confirmation of the chemical structure and for

comparative analysis with related compounds.

Table 1: *H and 3C NMR Spectroscopic Data for Alstoyunine E in CDCIs
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Position oC (ppm) OH (ppm, J in Hz)
2 168.4

3 55.4 4.15 (br s)

5 53.2 3.40 (m), 2.95 (m)
6 21.7 1.95 (m), 1.70 (m)
7 54.2

8 133.8

9 121.7 7.50 (d, 7.8)

10 120.0 7.15(t, 7.8)

11 127.8 7.25 (t, 7.8)

12 109.8 7.10 (d, 7.8)

13 148.8

14 118.2 5.40 (q, 6.8)

15 34.5 2.60 (m)

16 46.8 2.30 (m)

17 29.8 1.80 (m), 1.60 (m)
18 12.4 1.68 (d, 6.8)

19 25.5 1.50 (m), 1.40 (m)
20 40.1 2.20 (m)

21 60.3 3.85(d, 11.5), 3.75 (d, 11.5)
N-CHs 42.9 2.55 (s)

OCHs 52.8 3.70 (s)

Mass Spectrometry (MS) Data
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High-resolution mass spectrometry provides the exact mass of the molecule, which is critical
for determining its elemental composition.

Table 2: HRESIMS Data for Alstoyunine E

lon Calculated m/z Found m/z Molecular Formula

[M+H]* 355.1965 355.1962 C21H26N203

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The
characteristic absorption bands for Alstoyunine E are listed in Table 3.

Table 3: IR Spectroscopic Data for Alstoyunine E

Wavenumber (cm—?) Functional Group Assignment
3420 N-H or O-H stretching

2925, 2850 C-H stretching (aliphatic)

1730 C=0 stretching (ester)

1625 C=C stretching (aromatic)

1460 C-H bending

1240 C-O stretching (ester)

750 C-H bending (aromatic)

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic
analysis of Alstoyunine E.

Isolation of Alstoyunine E
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Alstoyunine E was isolated from the dried and powdered aerial parts of Alstonia yunnanensis.
The general workflow for its extraction and isolation is as follows:

[Dried, powdered aerial parts of Alstonia yunnanensis)

:

[Extraction with 95% EtOH)

'

Concentration under reduced pressure

Partitioning between EtOAc and 3% HCI
[Aqueous acid Iayer]

[ Basification with NHs-H20 to pH 9-10 j

:

Extraction with CHCIs

:

Crude Alkaloid Extract

:

[Silica gel column chromatographyj

[ Elution with CHCl3-MeOH gradientj
[Preparative TLC or HPLC]
[Pure Alstoyunine E]
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Figure 1: General workflow for the isolation of Alstoyunine E.

Spectroscopic Analysis

The structural characterization of the purified Alstoyunine E was performed using the following

spectroscopic methods:

* NMR Spectroscopy: *H NMR, 13C NMR, COSY, HSQC, and HMBC spectra were recorded on
a Bruker AV-400 spectrometer. Chemical shifts (8) are reported in parts per million (ppm)
relative to the residual solvent signals (CDCls: dH 7.26, 6C 77.16) as the internal standard.
Coupling constants (J) are given in Hertz (Hz).

e Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) were
obtained on an Agilent 6210 TOF mass spectrometer.

« Infrared Spectroscopy: IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer
with KBr pellets.

Logical Relationships in Structure Elucidation

The process of elucidating the structure of a novel natural product like Alstoyunine E involves
a logical workflow where data from different spectroscopic techniques are integrated to piece

together the molecular puzzle.
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Spectroscopic Data Acquisition
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Figure 2: Logical workflow for the structure elucidation of Alstoyunine E.

This guide provides a foundational understanding of the spectroscopic properties and isolation
of Alstoyunine E. For further details, researchers are encouraged to consult the primary
literature on the isolation and characterization of this compound.

« To cite this document: BenchChem. [Alstoyunine E: A Comprehensive Spectroscopic and
Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586843#alstoyunine-e-spectroscopic-data-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b15586843?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

